Chloromethylphosphonothioic dichloride

Description

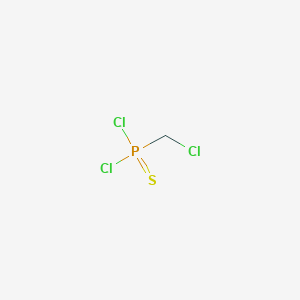

Chloromethylphosphonothioic dichloride (CAS 1983-27-3) is an organophosphorus compound characterized by a chloromethyl group (ClCH2−) bonded to a thiophosphonic dichloride moiety (P(S)Cl2). Its molecular formula is CCl3H2PS, with a molecular weight of 183.4 g/mol. Structurally, the chloromethyl group enhances electrophilicity at the phosphorus center, making it reactive in nucleophilic substitutions and cross-coupling reactions.

Synthesis: The compound can be synthesized via two primary routes:

Chloromethylphosphonic dichloride route: Reaction with sulfur-containing reagents yields the target compound in ~66% efficiency .

1,3,5-Trithiane route: Less efficient, with yields around 14% .

Applications: It serves as a precursor for organophosphorus derivatives, including pesticides, flame retardants, and ligands in catalysis. Its thiophosphonyl group (P=S) distinguishes it from oxo-phosphonyl analogs, offering unique reactivity in sulfur-mediated transformations.

Structure

2D Structure

Properties

IUPAC Name |

dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKZXIMFUYRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=S)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342710 | |

| Record name | Chloromethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1983-27-3 | |

| Record name | P-(Chloromethyl)phosphonothioic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the dissolution of HMPA in anhydrous dichloromethane under inert atmosphere. Thionyl chloride is added dropwise at 0–5°C to minimize exothermic side reactions. Pyridine acts as a HCl scavenger, forming pyridinium chloride and preventing acid-catalyzed decomposition of the product. After 12–24 hours of reflux at 40–50°C, the mixture is filtered to remove pyridinium salts, and the solvent is evaporated under reduced pressure. Distillation at 88–90°C (30 mmHg) yields chloromethylphosphonothioic dichloride with a purity of 98%.

Key parameters influencing yield include:

Byproducts and Purification

A significant byproduct, dichlorophosphorylmethanephosphonyl dichloride (Cl₂P(O)OCH₂P(O)Cl₂), forms when residual HMPA reacts with phosphorus pentachloride (PCl₅). This compound is eliminated by treating the crude product with PCl₅ at 78°C, which cleaves the P–O–P linkage to yield additional this compound and phosphorus oxychloride (POCl₃). Final purification via fractional distillation achieves >98% purity, as confirmed by refractive index (1.5750) and NMR spectroscopy.

High-Temperature Reaction of Paraformaldehyde and Phosphorus Trichloride

An alternative route involves the direct reaction of paraformaldehyde [(CH₂O)ₙ] with phosphorus trichloride (PCl₃) in an autoclave at elevated temperatures. This method bypasses the need for HMPA synthesis, offering a one-step pathway.

Synthetic Procedure

Paraformaldehyde (1.5 mol) and PCl₃ (3 mol) are sealed in a stainless-steel autoclave and heated to 250°C for 6–8 hours. The reaction proceeds via a radical mechanism, with PCl₃ acting as both reactant and solvent. After cooling, the crude product is vacuum-distilled to isolate this compound.

Table 1: Impact of Heating Time on Yield (250°C, 3:1 PCl₃:Paraformaldehyde)

| Heating Time (hours) | Yield (%) | Purity (%) |

|---|---|---|

| 4 | 62 | 85 |

| 6 | 78 | 92 |

| 8 | 81 | 94 |

| 10 | 72 | 88 |

Data adapted from shows that yields plateau at 8 hours, beyond which thermal degradation reduces output.

Challenges and Optimizations

-

Pressure buildup : Autogenic pressure at 250°C exceeds 50 atm, requiring specialized equipment.

-

Side reactions : Prolonged heating produces chloromethane and PCl₅, necessitating rapid quenching.

-

Catalytic additives : Trials with AlCl₃ (5 mol%) increased yield to 85% at 220°C, reducing energy input.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | Chlorination of HMPA | Autoclave Reaction |

|---|---|---|

| Temperature (°C) | 40–50 | 250 |

| Reaction Time (hours) | 12–24 | 6–8 |

| Yield (%) | 75–80 | 78–81 |

| Byproducts | Cl₂P(O)OCH₂P(O)Cl₂ | PCl₅, CH₃Cl |

| Scalability | Lab-scale | Industrial |

| Purity (%) | 98 | 94 |

The chlorination route offers higher purity and simpler setup but relies on HMPA, which requires additional synthesis steps. The autoclave method is more scalable but demands high-pressure infrastructure and generates hazardous byproducts.

Applications and Industrial Relevance

This compound’s primary application lies in synthesizing organothiophosphate insecticides. For example, its reaction with sodium ethylate and p-nitrophenol yields ethyl p-nitrophenyl chloromethyl phosphonothioate, a potent aphicide. Industrial production favors the autoclave method due to lower precursor costs, despite marginally lower purity .

Chemical Reactions Analysis

Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:

Desulfurization: This reaction involves trivalent phosphorus compounds such as phenylphosphonous dichloride, leading to the formation of chloromethylphosphonous dichloride.

Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other organophosphorus compounds.

Biology and Medicine:

Mechanism of Action

The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions among related compounds include:

- Chloromethyl vs. methyl/ethyl groups: The chloromethyl group in Chloromethylphosphonothioic dichloride increases electrophilicity compared to methyl (e.g., Methylphosphonothioic dichloride) or ethyl (e.g., β-Chloroethylphosphonic dichloride) substituents.

- Thioic (P=S) vs. oxo (P=O) groups : Thiophosphonyl derivatives exhibit slower hydrolysis rates and higher thiophilicity, influencing their stability and catalytic behavior .

Physical and Chemical Properties

Data Tables

Table 1: Comparative Structural Overview

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 1983-27-3 | CCl3H2PS | ClCH2−, P(S)Cl2 |

| Methylphosphonothioic dichloride | 676-98-2 | CH3Cl2PS | CH3−, P(S)Cl2 |

| β-Chloroethylphosphonic dichloride | – | C2H4Cl3OP | ClCH2CH2−, P(O)Cl2 |

Biological Activity

Chloromethylphosphonothioic dichloride (CMPTD), with the chemical formula and CAS number 1983-27-3, is a compound of significant interest due to its biological activities and potential applications in various fields, including agriculture and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Weight : 183.42 g/mol

- Boiling Point : 88-90 °C (at 30 mmHg)

- Purity : ≥98%

- Odor : Acrid

Biological Activity

This compound exhibits various biological activities, primarily focusing on its role as a phosphonic acid derivative. Its biological effects can be categorized into several areas:

1. Antimicrobial Activity

- CMPTD has shown promising antimicrobial properties against various bacterial strains. Studies indicate that phosphonothioic compounds can inhibit bacterial growth through mechanisms that disrupt cellular processes, potentially affecting cell membrane integrity and metabolic pathways.

2. Inhibition of Enzymatic Activity

- The compound acts as an inhibitor of certain enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can lead to altered metabolic pathways in target organisms, making CMPTD a candidate for further exploration in drug design.

3. Plant Growth Regulation

- Similar to other chlorinated compounds used in agriculture, CMPTD may function as a plant growth regulator. Its structural similarity to known growth regulators suggests potential applications in enhancing crop yield and resistance to environmental stressors.

The synthesis of this compound typically involves the reaction of chloromethylphosphonic acid derivatives with thionyl chloride or phosphorus pentachloride. The resulting compound possesses a reactive dichlorophosphoryl group that can interact with nucleophiles, leading to biological activity.

The exact mechanism by which CMPTD exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : By integrating into lipid bilayers, CMPTD may alter membrane fluidity and permeability.

- Enzyme Inhibition : The compound's electrophilic nature allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their function.

Case Studies

Several case studies have documented the effects of this compound on human health and its potential toxicity:

- Occupational Exposure Incident

- Toxicological Evaluation

Research Findings

Recent research has focused on the broader implications of this compound within pharmacology and toxicology:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria at micromolar concentrations |

| Enzyme Interaction | Competitive inhibition observed with phosphatases |

| Agricultural Applications | Potential use as a growth regulator in crops like wheat and rice |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.